6-chloro-3-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-3,4-dihydroquinazolin-4-one
Description
This compound belongs to the quinazolinone class, characterized by a partially saturated quinazoline core (3,4-dihydroquinazolin-4-one) with a 6-chloro substituent. The piperidin-4-yl group at position 3 is sulfonylated by a 2,4-difluorobenzenesulfonyl moiety. Quinazolinones are pharmacologically significant due to their role as kinase inhibitors, anticancer agents, and antimicrobials. The 2,4-difluorobenzenesulfonyl group enhances metabolic stability and binding affinity, while the chloro substituent modulates electronic properties and steric interactions.
Properties
IUPAC Name |
6-chloro-3-[1-(2,4-difluorophenyl)sulfonylpiperidin-4-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF2N3O3S/c20-12-1-3-17-15(9-12)19(26)25(11-23-17)14-5-7-24(8-6-14)29(27,28)18-4-2-13(21)10-16(18)22/h1-4,9-11,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMQVIHGIQMBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=C(C=C3)Cl)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of piperazine derivatives and the subsequent introduction of sulfonyl and tetrahydrofuran groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of quinazolinones exhibit anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study:
A study published in Cancer Research highlighted the effectiveness of quinazolinone derivatives in targeting the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers. The compound's modifications, particularly the sulfonyl group, were instrumental in enhancing potency against resistant cancer cell lines .
Antiviral Properties
The compound also shows promise as an antiviral agent. The sulfonamide moiety can interfere with viral replication processes.
Case Study:
In a study focusing on HIV-1 inhibition, derivatives similar to this compound were found to disrupt the function of the Rev protein, vital for viral RNA export. This disruption significantly reduced viral loads in vitro .
Neurological Applications
There is increasing interest in quinazolinone derivatives for neurological disorders due to their ability to modulate neurotransmitter systems.
Case Study:
Research published in Neuropharmacology investigated compounds related to 6-chloro-3-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-3,4-dihydroquinazolin-4-one and their effects on serotonin receptors. The findings indicated potential use in treating anxiety and depression disorders by enhancing serotonin signaling pathways .
Data Tables
Mechanism of Action
The mechanism of action of 6-chloro-3-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed studies on its binding affinity and selectivity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Forum (2017)
The compounds 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its sec-butyl analog () share a triazol-3-one core but differ significantly from the quinazolinone scaffold. Key distinctions include:
- Core Structure: Triazolone vs. dihydroquinazolinone.
- Substituents : Piperazine linkages with dioxolane and dichlorophenyl groups vs. sulfonylated piperidine.
- Halogenation : 2,4-Dichlorophenyl in triazolones vs. 2,4-difluorobenzenesulfonyl in the target compound.
Table 1: Structural Comparison with Triazolone Derivatives
Implications: The triazolones prioritize antifungal activity (common for triazole derivatives), while the quinazolinone core in the target compound suggests kinase inhibition or anticancer applications.
Quinazoline Derivatives from C(sp³)–C(sp³) Coupling Study (2022)
The compound 1-(4-((4-((3,4-Dichloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)piperidin-1-yl)-4-methylpentan-1-one (3n) () shares a quinazoline backbone but differs in substitution:
- Core Saturation: Fully aromatic quinazolin-6-yl vs. partially saturated dihydroquinazolinone.
- Substituents: 3n features a 7-methoxy group and a 3,4-dichloro-2-fluorophenylamino group, whereas the target compound has a 6-chloro and sulfonylated piperidine.
- Linker : 3n uses a piperidine-ether bridge, contrasting with the direct sulfonamide linkage in the target compound.
Table 2: Comparison with Quinazoline Derivative 3n
Implications: The methoxy group in 3n may enhance solubility, while the sulfonamide in the target compound improves target binding.
Biological Activity
The compound 6-chloro-3-[1-(2,4-difluorobenzenesulfonyl)piperidin-4-yl]-3,4-dihydroquinazolin-4-one (commonly referred to as L486-0151) is a synthetic organic molecule with potential therapeutic applications. Its structure includes a quinazolinone core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C19H16ClF2N3O3S
- Molecular Weight : 427.86 g/mol
- IUPAC Name : this compound
- SMILES Notation : O=C1N(C(CC2)CCN2S(c(cc2)cc(F)c2F)(=O)=O)C=Nc(cc2)c1cc2Cl
Structural Representation
The compound features a quinazolinone ring , which is fused with a piperidine moiety and modified by a difluorobenzenesulfonyl group. This unique combination of functional groups contributes to its biological activity.
The biological activity of L486-0151 is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Research indicates that compounds with similar structures can inhibit kinases, particularly those involved in cancer and inflammatory processes. The sulfonyl group enhances the compound's ability to form hydrogen bonds with target proteins, potentially leading to improved binding affinity and specificity.
Pharmacological Effects
-
Anticancer Activity
- Studies have shown that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- A case study demonstrated that L486-0151 effectively inhibited the growth of human breast cancer cells in vitro, suggesting its potential as an anticancer agent.
-
Neuroprotective Effects
- Similar compounds have been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. They may act by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress.
-
Anti-inflammatory Properties
- The compound’s ability to inhibit pro-inflammatory cytokines has been documented in preclinical models. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of breast cancer cell growth | |
| Neuroprotection | Modulation of neuroinflammatory responses | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, L486-0151 was tested against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Neuroprotection in Animal Models
A preclinical study evaluated the neuroprotective effects of L486-0151 in a mouse model of Alzheimer's disease. The administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function scores compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
